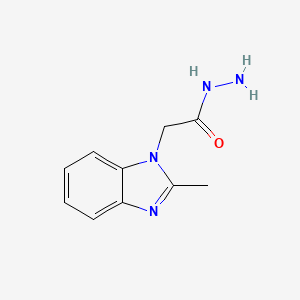

2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide

Description

Contextualization of the Benzimidazole (B57391) Scaffold in Drug Discovery and Development

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is due to its presence in numerous clinically approved drugs and its ability to interact with a wide range of biological targets. nih.gov The structural versatility and synthetic accessibility of the benzimidazole nucleus have made it a focal point for the development of new therapeutic agents. researcher.life

The broad pharmacological significance of benzimidazole derivatives stems from their physicochemical properties, which include the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov These characteristics enable benzimidazole-containing molecules to bind effectively to biological macromolecules, leading to a diverse spectrum of pharmacological activities. nih.govresearcher.life Extensive research has documented the efficacy of benzimidazole derivatives as antimicrobial, anticancer, antiviral, anti-inflammatory, antidiabetic, and anthelmintic agents. researcher.lifeijpsr.comresearchgate.net A variety of FDA-approved drugs, such as the anthelmintics albendazole (B1665689) and mebendazole, and the proton-pump inhibitor omeprazole, feature the benzimidazole core, underscoring its therapeutic importance. nih.govresearchgate.net

The following table summarizes the diverse biological activities associated with the benzimidazole scaffold, highlighting its versatility in drug development.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Inflammation & Immunology |

| Antidiabetic | Metabolic Disorders |

| Antihypertensive | Cardiovascular Diseases |

| Anthelmintic | Parasitic Infections |

| Antiulcer | Gastroenterology |

Significance of Hydrazide and Acetohydrazide Moieties in Bioactive Compounds

The hydrazide functional group (-C(=O)NHNH2) and its derivatives, particularly hydrazones, are crucial moieties in the design of bioactive compounds. mdpi.comhygeiajournal.com Hydrazides are valuable intermediates in the synthesis of various heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles, which themselves exhibit significant pharmacological properties. mdpi.comcayleynielson.com The hydrazide-hydrazone backbone (-C(=O)NHN=CH-) is a key pharmacophore found in molecules with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects. mdpi.comwisdomlib.orgnih.gov

The reactivity of the terminal nitrogen atom in the hydrazide group allows for its condensation with various aldehydes and ketones to form hydrazone derivatives. mdpi.com This synthetic tractability enables the creation of large libraries of compounds for biological screening. Molecules containing the hydrazide-hydrazone moiety have shown promise in combating the growing issue of antimicrobial resistance and in the development of new anticancer therapies. nih.govwisdomlib.org

Acetohydrazide derivatives, a specific class of hydrazides, are also recognized for their potential in pharmaceutical applications. wisdomlib.org Research into novel acetohydrazide-linked compounds has yielded derivatives with significant antimicrobial and anticancer activities. researchgate.netrsc.org For instance, certain coumarin-based acetohydrazide derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell survival, such as VEGFR-2. rsc.org Similarly, the synthesis of acetohydrazide pyrazole (B372694) derivatives has led to the discovery of efficient antimicrobial agents. researchgate.net

Overview of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide as a Pivotal Intermediate for Novel Bioactive Agents

This compound serves as a quintessential example of a molecular scaffold designed for further chemical elaboration. It is synthesized from 2-methyl benzimidazole, a readily available starting material. nih.govbanglajol.info The synthesis typically involves an initial reaction with an ethyl haloacetate (like ethyl chloroacetate) to form an ester intermediate, followed by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to yield the final acetohydrazide product. nih.gov

This compound is a valuable synthon because its terminal hydrazide group provides a reactive site for creating a diverse range of derivatives. cayleynielson.com By reacting this compound with various electrophiles, such as aldehydes, ketones, or isothiocyanates, medicinal chemists can introduce new pharmacophores and modulate the biological activity of the resulting molecules. nih.govnih.gov For example, it has been used as a template to generate N'-substituted acetohydrazide and acetamide (B32628) derivatives, which have been evaluated for their anti-inflammatory properties. nih.gov Other research has shown that condensing similar benzimidazole acetohydrazides with substituted aldehydes can produce acetylhydrazone derivatives with potent antitumor activities against various cancer cell lines. nih.gov

The synthesis and physical properties of this compound have been characterized in the scientific literature, confirming its structure and purity. nih.gov

| Property | Value |

| Molecular Formula | C10H12N4O |

| Molecular Weight | 204.23 g/mol |

| Appearance | Slight reddish precipitate |

| Melting Point | 315°C |

| Yield | 64% |

Data sourced from a study on the synthesis and anti-inflammatory evaluation of benzimidazole derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7-12-8-4-2-3-5-9(8)14(7)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMSWGDUJKYNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232453 | |

| Record name | 2-Methyl-1H-benzimidazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97420-40-1 | |

| Record name | 2-Methyl-1H-benzimidazole-1-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97420-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-benzimidazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Methyl 1h Benzimidazol 1 Yl Acetohydrazide

Established Synthetic Routes for 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide

The most well-documented and widely employed method for synthesizing this compound is a two-step process commencing from 2-methyl-1H-benzimidazole. This approach is favored for its reliability and the commercial availability of the starting materials.

Multi-step Synthesis from 2-Methyl-1H-benzimidazole

This synthetic pathway involves an initial N-alkylation of the benzimidazole (B57391) ring, followed by hydrazinolysis of the resulting ester to yield the target acetohydrazide.

The first step is the N-alkylation of 2-methyl-1H-benzimidazole with a halogenated acetate (B1210297), most commonly ethyl chloroacetate (B1199739) or ethyl bromoacetate, to produce the intermediate, ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. nih.govnih.gov The reaction involves the substitution of the acidic proton on the imidazole (B134444) nitrogen with an ethyl acetate group. This reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Various bases and solvent systems have been successfully utilized, influencing reaction time and yield. nih.govnih.gov

For instance, the reaction has been carried out using sodium bicarbonate in acetone (B3395972) under reflux. nih.gov Another common base is anhydrous potassium carbonate, also used in acetone, sometimes with the addition of a phase-transfer catalyst like PEG-400 to enhance the reaction rate. A stronger base, sodium hydride (NaH), has also been employed in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.govscienceopen.com The successful synthesis of the ester intermediate is a critical precursor for the subsequent hydrazinolysis step. nih.gov

| Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl chloroacetate | Sodium bicarbonate | Acetone | Reflux | 69% | nih.gov |

| Ethyl chloroacetate | Anhydrous K₂CO₃ / PEG-400 | Dry Acetone | Stirring at room temp. (10-11 hrs) | Not specified | |

| Ethyl bromoacetate | Sodium hydride (NaH) | THF | Stirring at room temp. (12 hrs) | Not specified | nih.govscienceopen.com |

The second and final step in this established route is the conversion of the ester intermediate, ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate, into the target acetohydrazide. This is achieved through hydrazinolysis, which involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govorientjchem.org The reaction is typically conducted in an alcoholic solvent, such as absolute ethanol (B145695), under reflux conditions. nih.govorientjchem.org The nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester leads to the displacement of the ethoxy group and the formation of the corresponding acylhydrazide.

This conversion is generally efficient, with studies reporting good yields. For example, refluxing the ester with hydrazine hydrate in absolute ethanol for two hours has been reported to produce this compound in a 64% yield. nih.gov The product is typically a solid that can be purified by recrystallization from a suitable solvent like ethanol. nih.govorientjchem.org

Alternative Synthetic Pathways for Benzimidazole-Acetohydrazide Scaffolds

While the two-step synthesis from 2-methyl-1H-benzimidazole is predominant, other strategies exist for constructing the broader benzimidazole-acetohydrazide framework. One alternative approach involves building the benzimidazole ring system as a later step in the synthesis. For example, a different benzimidazole-acetate derivative was synthesized via the condensation of 1,2-diaminobenzene with 3-ethoxy-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanoic acid in refluxing xylene. researchgate.net This method constructs the heterocyclic ring from an acyclic precursor that already contains the core elements of the acetate side chain, representing a different synthetic philosophy compared to the functionalization of a pre-existing benzimidazole ring.

Derivatization Strategies and Analogue Synthesis via this compound

The title compound is a valuable synthon primarily because its terminal hydrazide group (-CONHNH₂) is a versatile nucleophile. This allows for the straightforward synthesis of a wide array of derivatives, most notably through condensation reactions with carbonyl compounds.

Condensation Reactions for Schiff Bases and Hydrazones

The primary amino group (-NH₂) of the hydrazide moiety readily reacts with the carbonyl group of various aldehydes and ketones to form Schiff bases, also known as hydrazones. nih.govmedcraveonline.com This condensation reaction is typically carried out by refluxing the acetohydrazide with the desired carbonyl compound in a solvent like ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. medcraveonline.com

This strategy has been used to synthesize a large library of derivatives by reacting this compound or its analogues with a diverse range of substituted aromatic and heteroaromatic aldehydes. nih.govmedcraveonline.comresearchgate.net The resulting N'-arylideneacetohydrazide derivatives incorporate the structural features of both the benzimidazole core and the chosen aldehyde, allowing for systematic structural modifications.

| Acetohydrazide Precursor | Aldehyde/Ketone | Resulting Schiff Base/Hydrazone | Reference |

|---|---|---|---|

| 2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | 2,4-dihydroxybenzaldehyde | N'-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | nih.gov |

| 2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | 5-bromo-2-hydroxybenzaldehyde | N'-(5-bromo-2-hydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | nih.gov |

| 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetohydrazide | 1-(3-nitrophenyl)ethanone | (E)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)acetohydrazide | researchgate.net |

| 2-(2-(tetradecylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide | 3-hydroxybenzaldehyde | N'-(3-hydroxybenzylidene)-2-(2-(tetradecylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide | medcraveonline.com |

Synthesis of 1,2,4-Triazole (B32235) Derivatives

The transformation of this compound into 1,2,4-triazole derivatives represents another significant synthetic application. A common and effective method involves a two-step process. First, the acetohydrazide is reacted with a substituted phenyl isothiocyanate in boiling ethanol. This reaction yields an intermediate N-[[(phenylamino)thioxomethyl]amino]acetamide derivative. In the second step, this intermediate undergoes cyclization upon refluxing in a sodium hydroxide (B78521) solution, followed by neutralization with acetic acid, to afford the desired 4-aryl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiols.

This synthetic strategy leverages the nucleophilicity of the hydrazide nitrogen atoms and the electrophilicity of the isothiocyanate carbon atom to construct the thiosemicarbazide (B42300) precursor, which then cyclizes under basic conditions to form the stable 1,2,4-triazole ring.

Construction of Thiazolidinone Rings

The synthesis of thiazolidinone rings appended to the 2-methylbenzimidazole (B154957) scaffold is a multi-step process that begins with the versatile precursor, this compound. The initial step involves the condensation of the acetohydrazide with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol. This reaction, typically carried out under reflux, yields the corresponding Schiff bases, specifically 2-(2-methyl-1H-benzimidazol-1-yl)-N'-[arylmethylidene]acetohydrazides. researchgate.net

These Schiff base intermediates are then subjected to a cyclocondensation reaction with mercaptoacetic acid. The reaction is facilitated by the presence of a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂), and is often performed in a solvent like dimethylformamide (DMF) under reflux conditions. researchgate.net This step results in the formation of the desired 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-oxo-2-aryl-1,3-thiazolidin-3-yl)acetamides. The mechanism involves the nucleophilic attack of the thiol group of mercaptoacetic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization and dehydration to form the thiazolidinone ring.

Amide Formation and Other Acylation Reactions

The hydrazide moiety of this compound is amenable to various acylation reactions, leading to the formation of new amide bonds. For instance, the reaction of the acetohydrazide with phenyl hydrazine results in the formation of 2-(2-methyl-1H-benzimidazol-1-yl)-N′-phenylacetohydrazide. nih.gov Similarly, treatment with hydroxylamine (B1172632) yields N-hydroxy-2-(2-methyl-1H-benzimidazol-1-yl)acetamide. nih.gov These reactions demonstrate the utility of the parent acetohydrazide as a scaffold for introducing further structural diversity through the formation of new N-acyl derivatives. The starting material, ethyl (2-methyl-1H-benzimidazol-1-yl) acetate, from which the acetohydrazide is derived, is itself considered a good template for amide formation. nih.gov

Advanced Synthetic Techniques for Improved Yields and Reaction Efficiency

To enhance the efficiency of synthetic transformations involving this compound, advanced techniques such as microwave irradiation have been employed. Microwave-assisted synthesis has gained prominence in organic chemistry due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer side products.

In one notable application, the synthesis of Schiff's bases from this compound was successfully carried out under microwave irradiation. The reaction involved refluxing the acetohydrazide with various aldehydes in ethanol in the presence of glacial acetic acid as a catalyst. The use of microwave heating dramatically reduced the reaction time to 30-40 minutes, a significant improvement over conventional heating methods which can take several hours. This demonstrates the potential of microwave-assisted organic synthesis (MAOS) as a green and efficient tool for the derivatization of the title compound. The application of microwave technology has been widely recognized for accelerating N-alkylation and other reactions in the synthesis of various benzimidazole derivatives. nih.govmdpi.com

Biological Activity Profiles: in Vitro Investigations of 2 2 Methyl 1h Benzimidazol 1 Yl Acetohydrazide and Its Derivatives

Antimicrobial Efficacy Studies

The antimicrobial potential of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide and its derivatives has been a subject of scientific investigation, revealing a spectrum of activity against various bacterial and fungal pathogens. These studies are crucial in understanding the structure-activity relationships that govern the biological effects of this class of benzimidazole (B57391) compounds.

Derivatives of this compound have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The core benzimidazole structure, when appropriately substituted, serves as a potent pharmacophore for antibacterial action.

Numerous studies have confirmed the efficacy of this compound derivatives against Gram-positive bacteria. For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, which use the acetohydrazide as a precursor, show significant inhibition against Staphylococcus aureus. One such derivative displayed a Minimum Inhibitory Concentration (MIC) value of 4 μg/mL against both a standard strain and a methicillin-resistant strain of Staphylococcus aureus (MRSA). acs.org Similarly, indolylbenzo[d]imidazole derivatives have demonstrated high activity against staphylococci, with some compounds showing MIC values of less than 1 µg/mL. nih.gov

Other research into 2-benzylthiomethyl-1H-benzimidazole derivatives found that six tested compounds were significantly potent against S. aureus, with MIC values ranging from 140 to 320 µg/mL. Furthermore, derivatives of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide were found to be moderately active against Bacillus cereus, a close relative of Bacillus subtilis. mdpi.com The parent compound, 2-methyl-1H-benzimidazole, exhibited weak antimicrobial activity, indicating that the addition and modification of the acetohydrazide side chain and its subsequent derivatives are crucial for enhanced potency. banglajol.info

Table 1: In Vitro Antibacterial Activity of Selected Derivatives against Gram-Positive Bacteria

| Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-alkylated-2-(phenyl)-1H-benzimidazole (Compound 2g) | Staphylococcus aureus | 4 | acs.org |

| N-alkylated-2-(phenyl)-1H-benzimidazole (Compound 2g) | Methicillin-resistant S. aureus (MRSA) | 4 | acs.org |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (Compound 3aq) | Staphylococcus aureus ATCC 25923 | < 1 | nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (Compound 3aq) | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | < 1 | nih.gov |

| 2-benzylthiomethyl-1H-benzimidazole Derivatives | Staphylococcus aureus | 140 - 320 | |

| 4-(5,6-dichloro-1H-benzimidazole-2-yl)-phenoxyacetic acid-benzylidene hydrazides | Staphylococcus aureus ATCC 25923 | 12.5 | asianpubs.org |

The activity of these benzimidazole derivatives extends to Gram-negative bacteria, although often requiring higher concentrations compared to their effects on Gram-positive strains. A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives reported weak-to-moderate activity against Escherichia coli, with MIC values ranging from 64 to 1024 μg/mL. acs.org In another study, some 2-benzylthiomethyl-1H-benzimidazole derivatives showed significant antibacterial effects against E. coli with MICs between 140 and 400 µg/mL.

Research on a series of benzimidazole derivatives bearing (benz)azolylthio moieties also reported activity against E. coli and P. vulgaris, with some compounds showing greater potency than the reference drug chloramphenicol. researchgate.net This highlights the broad-spectrum potential of these compounds, which can be tailored through chemical modification.

Table 2: In Vitro Antibacterial Activity of Selected Derivatives against Gram-Negative Bacteria

| Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-alkylated-2-(phenyl)-1H-benzimidazole Derivatives | Escherichia coli | 64 - 1024 | acs.org |

| 2-benzylthiomethyl-1H-benzimidazole Derivatives | Escherichia coli | 140 - 400 | |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole Derivatives | Escherichia coli | 2 - 16 | nih.gov |

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antibacterial efficacy. For derivatives of this compound, MIC values have been determined across various studies to establish their potency. As detailed in the preceding sections and the accompanying tables, these values vary widely depending on the specific derivative and the target bacterial strain. For example, MICs against S. aureus can be as low as <1 to 4 µg/mL for highly active derivatives, while against E. coli, the values are generally higher. acs.orgnih.gov The determination of these MICs is fundamental to the evaluation of the antibacterial potential of this class of compounds.

In addition to antibacterial effects, derivatives stemming from the this compound scaffold have been investigated for their ability to inhibit the growth of pathogenic fungi.

Several studies have documented the antifungal properties of these compounds. A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate activity against both Candida albicans and Aspergillus niger, with reported MIC values of 64 μg/mL. acs.org Other research focusing on different N-substituted benzimidazoles found a derivative that exhibited potent activity against C. albicans and A. niger with MICs ranging from 8 to 16 μg/mL. nih.gov

Furthermore, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated low MIC values of 3.9 µg/mL against C. albicans. nih.gov In contrast, some related compounds, such as derivatives of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide, were found to be inactive against Aspergillus niger. mdpi.com This variability underscores the importance of specific structural features in determining antifungal efficacy. Bisbenzimidazole derivatives have also shown excellent antifungal activities against various Candida and Aspergillus strains, with MIC values as low as 0.975 µg/mL, although mono-benzimidazole analogues were inactive. nih.gov

Table 3: In Vitro Antifungal Activity of Selected Derivatives

| Derivative Class | Fungal Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-alkylated-2-(phenyl)-1H-benzimidazole Derivatives | Candida albicans | 64 | acs.org |

| N-alkylated-2-(phenyl)-1H-benzimidazole Derivatives | Aspergillus niger | 64 | acs.org |

| N-substituted 6-(nitro)-1H-benzimidazole (Compound 4k) | Candida albicans | 8 | nih.gov |

| N-substituted 6-(nitro)-1H-benzimidazole (Compound 4k) | Aspergillus niger | 16 | nih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (Compound 3ag) | Candida albicans ATCC 10231 | 3.9 | nih.gov |

| Bisbenzimidazole Derivatives | Candida & Aspergillus strains | 0.975 - 15.6 | nih.gov |

Structure-Activity Relationship (SAR) in Antimicrobial Contexts

The antimicrobial efficacy of benzimidazole derivatives, including those derived from this compound, is significantly influenced by the nature and position of substituents on the core structure. researchgate.net Structure-Activity Relationship (SAR) studies provide critical insights into the molecular features that govern their biological activity.

Quantitative structure-activity relationship (QSAR) investigations on hydrazone derivatives of (2-methyl-benzimidazol-1-yl)acetohydrazide have revealed that several physicochemical properties have a significant correlation with antibacterial activity. nih.gov These properties include the hydrophobic parameter (ClogP), aqueous solubility (LogS), calculated molar refractivity, topological polar surface area, and the presence of hydrogen bond acceptors. nih.gov This suggests that a balance of lipophilicity and hydrophilicity is crucial for the molecule's ability to penetrate bacterial membranes and interact with its target.

Further SAR analyses of related hydrazide derivatives indicate that specific functional groups can enhance antimicrobial potency. For instance, the presence of a hydrogen-bond-forming hydroxyl group and an electron-donating methoxy (B1213986) group has been shown to improve antibacterial activity. jocpr.com Conversely, the introduction of electronegative substituents, such as bromo and cyano groups on an attached phenyl ring, can increase antifungal activity. jocpr.com The biological properties of the benzimidazole system are strongly influenced by substitutions at the N-1 and C-2 positions, with modifications at the N-1 position being particularly noted for positively influencing chemotherapeutic efficacy. acs.org

Anticancer and Antiproliferative Investigations

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. These investigations primarily involve in vitro cytotoxicity and antiproliferative assays against a panel of human cancer cell lines.

The cytotoxic potential of various derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.

Acetylhydrazone derivatives featuring a 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moiety have demonstrated significant cancer inhibitory activity. nih.gov For example, compounds N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide and N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide displayed excellent activity against A549, HCT116, HepG2, PC-9, and A375 cell lines, with IC50 values ranging from 4 to 17 µM. nih.gov Similarly, a specific benzimidazole derivative, designated se-182, showed potent cytotoxic action against A549 and HepG2 cells with IC50 values of 15.80 µM and 15.58 µM, respectively. researchgate.net Other studies have identified novel 2-phenylbenzimidazoles with strong inhibitory effects against A549 and MDA-MB-231 cell lines. researchgate.net

N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides, derived from the corresponding acetohydrazide, have also been tested. These compounds showed dose-dependent cytotoxic activity, with some derivatives exhibiting enhanced activity against the invasive breast cancer cell line MDA-MB-231, with IC50 values as low as 17 µg/ml. preprints.org

| Compound/Derivative Type | Cell Line | IC50 Value (µM or µg/mL) | Reference |

|---|---|---|---|

| 2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide derivative (5a) | A549, HCT116, HepG2, PC-9, A375 | 4-17 µM | nih.gov |

| 2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide derivative (5d) | A549, HCT116, HepG2, PC-9, A375 | 4-17 µM | nih.gov |

| Benzimidazole derivative (se-182) | A549 | 15.80 µg/mL | researchgate.net |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 µg/mL | researchgate.net |

| N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide derivative (7h) | MDA-MB-231 | 17 µg/mL | preprints.org |

| N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide derivative (7i) | MCF-7 | 14 µg/mL | preprints.org |

| 1,2-disubstituted benzimidazole (2a) | A549 | 111.70 µM | nih.gov |

In addition to IC50 values, the antiproliferative effect is often expressed as the percentage of cell growth inhibition. At a concentration of 10 µM, certain methanesulfonamide-bearing Schiff base derivatives have shown potent antitumor action, with mean growth percentages (MG%) as low as 19.5%. researchgate.net Some acylhydrazone derivatives were found to inhibit the mean growth percentage by an average of up to 89.4%. researchgate.net

Benzimidazole-5 carbohydrazide (B1668358) derivatives have also been evaluated across a large panel of cancer cell lines, showing significant cell inhibition percentages. For example, one derivative demonstrated remarkable anti-cancer activity against non-small cell lung cancer, with inhibition percentages ranging from 40.32% to 94.56%. mdpi.com The same compound showed significant activity against colon cancer cell lines (70.12% to 97.72% inhibition) and melanoma cell lines (35.98% to 71.57% inhibition). mdpi.com

| Compound/Derivative Type | Cancer Type / Cell Line Panel | Mean Growth % or % Inhibition | Reference |

|---|---|---|---|

| Methanesulfonamide Schiff Base (Compound 8) | Panel of 59 cell lines | 19.5% (Mean Growth) | researchgate.net |

| Acylhydrazone (Compound 7) | Panel of 59 cell lines | 89.4% (Mean Growth Inhibition) | researchgate.net |

| Benzimidazole-5 carbohydrazide derivative | Non-Small Cell Lung Cancer | up to 94.56% (Inhibition) | mdpi.com |

| Benzimidazole-5 carbohydrazide derivative | Colon Cancer | up to 97.72% (Inhibition) | mdpi.com |

| Benzimidazole-5 carbohydrazide derivative | Melanoma | up to 71.57% (Inhibition) | mdpi.com |

The antiproliferative activity of these compounds is highly dependent on their chemical structure. For hydrazone derivatives, substitutions on the phenyl ring play a key role. The presence of hydroxyl groups, such as in 2,4-dihydroxybenzylidene and 5-bromo-2-hydroxy-benzylidene moieties, has been found to confer excellent cancer inhibitory activity. nih.gov

In other series, the best cytotoxic results were obtained for derivatives containing a methyl functional group at the 5(6)-position of the benzimidazole ring. preprints.org The potency of these compounds was further enhanced by substitution with three methoxy groups on the phenyl ring, creating a colchicine-like moiety. preprints.org For N-alkyl acetamide (B32628) derivatives, activity was found to be associated with moderate lipophilicity. preprints.org The replacement of a 2-hydroxynaphthyl group with a 2-hydroxyphenyl group resulted in reduced antiproliferative activity, while moving the hydroxyl group from the 2-position to the 3- or 4-position led to poorly active compounds, highlighting the importance of the substituent's position. nih.gov

Anti-Inflammatory Properties

Inflammation is a key pathological feature of many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

Derivatives of this compound have been evaluated for their anti-inflammatory potential through various in vitro assays. A study on 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide (MBNHYD) revealed significant anti-inflammatory activity at non-toxic doses, with an effect found to be comparable to the standard drug ibuprofen. nih.gov

The mechanism of anti-inflammatory action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Molecular docking studies have been used to investigate the binding of benzimidazole derivatives to COX enzymes. nih.gov Certain synthesized derivatives have shown high affinity and selectivity towards the COX-2 isozyme compared to reference drugs. Another in vitro method used to assess anti-inflammatory potential is the protein denaturation inhibition assay. monash.edu As protein denaturation is a documented cause of inflammation, the ability of a compound to prevent it can indicate anti-inflammatory effects. One study found that a hybrid molecule containing a para-nitrophenyl (B135317) moiety exhibited superior activity in this assay compared to the standard drug, diclofenac (B195802) sodium. monash.edu

Cyclooxygenase-2 (COX-2) Inhibition Studies

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. plantarchives.org The enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily expressed during inflammatory responses. plantarchives.org Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Derivatives of the benzimidazole scaffold have been a focus of research for their potential as selective COX-2 inhibitors. plantarchives.orgnih.gov In vitro studies are commonly conducted to determine a compound's fifty-percent inhibitory concentration (IC₅₀) against both COX-1 and COX-2 enzymes. The ratio of these values (IC₅₀ COX-1 / IC₅₀ COX-2) provides the selectivity index (SI), which quantifies the compound's preference for inhibiting COX-2 over COX-1. nih.gov

Research into novel benzimidazole analogs has shown promising results. For instance, a series of 1-((5-substituted alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl)-2-((pyrimidin-2-ylthio)methyl)-1H-benzimidazoles, derived from a related acetohydrazide, demonstrated significant selectivity for COX-2. researchgate.net Many of the synthesized compounds in this series showed COX-2 IC₅₀ values in the range of 8.2-22.6 µM, while their IC₅₀ for COX-1 was greater than 100 µM. researchgate.net Another study on a series of benzimidazole derivatives bearing a 4-(methylsulfonyl)phenyl pharmacophore also identified compounds with potent and selective COX-2 inhibitory activity, with one compound showing a COX-2 IC₅₀ of 0.10 µM and a selectivity index of 134. nih.gov These findings underscore the potential of the benzimidazole framework in designing effective and selective anti-inflammatory agents.

Table 1: In Vitro COX-2 Inhibition by Benzimidazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Celecoxib | 9.4 | 0.08 | 117.5 | researchgate.net |

| Compound 5l* | >100 | 8.2 | >12.1 | researchgate.net |

*Structure: Derivative of 2-(2-((pyrimidin-2-ylthio)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide **Structure: Derivative of 2-(4-(methylsulfonyl)phenyl)benzimidazole

Other Investigated Biological Activities of Derivatives

Anticonvulsant Potential

Benzimidazole derivatives have been explored for their potential as anticonvulsant agents. Numerous studies have synthesized and evaluated various derivatives for their ability to protect against seizures in established experimental models. jddtonline.infosemanticscholar.orgnih.gov The primary screening models used are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test, which help identify compounds that can prevent seizure spread or elevate the seizure threshold, respectively. nih.gov

In one study, a series of novel benzimidazole acetohydrazide derivatives were synthesized and screened for anticonvulsant activity using the MES model. jddtonline.infosemanticscholar.org The results were compared against the standard antiepileptic drug phenytoin. jddtonline.info Another investigation into N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives used the PTZ-induced convulsion method for pharmacological screening. This study identified several compounds as being the most potent when compared with phenytoin. Specifically, it was noted that derivatives containing 2-nitro aniline (B41778) and 3-nitro aniline moieties exhibited more significant biological activity. These findings suggest that the benzimidazole acetohydrazide scaffold is a promising template for the development of new anticonvulsant drugs.

Table 2: Anticonvulsant Screening of Benzimidazole Derivatives

| Screening Model | Key Findings | Standard Drug | Reference |

|---|---|---|---|

| Maximal Electroshock Seizure (MES) | Various synthesized benzimidazole acetohydrazide derivatives showed anticonvulsant activity. | Phenytoin | jddtonline.info |

| PTZ-Induced Convulsion | Compounds BA, BC, BJ, BI, and BK were found to be the most potent. | Phenytoin |

Larvicidal Activity (e.g., against Aedes aegypti)

Mosquito-borne diseases represent a significant global health challenge, and the control of mosquito vectors, such as Aedes aegypti, is a critical strategy for disease prevention. One approach is the use of larvicides to eliminate mosquitoes at their immature stage. Research has extended to evaluating the efficacy of various synthetic compounds, including hydrazide-hydrazone derivatives, against Aedes aegypti larvae.

A study investigating a series of novel hydrazide-hydrazone derivatives screened the compounds for larvicidal activity in a dose-dependent manner at concentrations of 100, 50, and 25 ppm. Among the tested compounds, 1-(4-nitrophenyl)-3-(4-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-ylidene)hydrazinyl] ethyl} phenyl)urea demonstrated notable larvicidal effects. Dose-response analysis of this compound established its LC₅₀ (lethal concentration required to kill 50% of the population) and LC₉₀ values at 30.5 ppm and 95.9 ppm, respectively. While this particular study did not focus specifically on benzimidazole-based hydrazones, it highlights the potential of the hydrazide-hydrazone chemical class as a source for new larvicidal agents.

Table 3: Larvicidal Activity of a Hydrazide-Hydrazone Derivative against Aedes aegypti

| Compound | LC₅₀ (ppm) | LC₉₀ (ppm) | Reference |

|---|

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in numerous diseases. This has spurred the search for novel compounds with antioxidant properties. nih.gov Benzimidazole and its derivatives have been identified as a promising class of compounds with significant antioxidant potential. nih.govsemanticscholar.orgresearchgate.net

The antioxidant capacity of these compounds is typically evaluated through various in vitro assays. Common methods include measuring the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as assessing the inhibition of lipid peroxidation (LPO). nih.govrsc.org

One study investigated the in vitro antioxidant properties of 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives by measuring the inhibition of rat liver microsomal lipid peroxidation. nih.gov The results showed that all but one of the synthesized compounds possessed LPO inhibitory activity, ranging from 15-57%. nih.gov The most active derivative, which had a p-bromophenyl substituent, achieved 57% inhibition, compared to 65% for the standard antioxidant butylated hydroxytoluene (BHT). nih.gov Another study on new benzimidazolyl-2-hydrazones evaluated their ability to scavenge DPPH and ABTS radicals, finding that 2,3- and 3,4-dihydroxy hydrazone derivatives were the most effective radical scavengers. rsc.org These studies confirm that the benzimidazole nucleus is a valuable pharmacophore for designing new antioxidant agents.

Table 4: Antioxidant Activity of Benzimidazole Derivatives

| Assay | Derivative Type | Key Finding | Standard | Reference |

|---|---|---|---|---|

| Lipid Peroxidation (LPO) Inhibition | 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene) acetohydrazides | Inhibition ranged from 15-57%. Compound with p-bromophenyl group showed 57% inhibition. | Butylated Hydroxytoluene (BHT) | nih.gov |

| DPPH and ABTS Radical Scavenging | Benzimidazolyl-2-hydrazones | 2,3- and 3,4-dihydroxy substituted derivatives were the most effective scavengers. | Not specified | rsc.org |

Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Targets

The structural features of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide, combining a benzimidazole (B57391) ring with a flexible acetohydrazide side chain, suggest its potential to interact with a range of biological targets, including enzymes, receptors, and proteins within signaling cascades.

Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT): Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) is a critical intracellular enzyme responsible for esterifying cholesterol into cholesteryl esters for storage. mdpi.com Inhibition of ACAT is a therapeutic strategy for managing conditions like atherosclerosis by preventing the accumulation of cholesteryl esters in macrophages, which leads to foam cell formation. nih.gov Studies have shown that ACAT inhibitors can reduce lipid storage and promote cholesterol efflux. nih.gov While direct inhibition by this compound has not been documented, various heterocyclic compounds have been explored as ACAT inhibitors, suggesting that the benzimidazole scaffold could potentially interact with this enzyme. researchgate.net The inhibition of hepatic ACAT2, in particular, has been shown to prevent dietary cholesterol-associated hepatic steatosis in mouse models. nih.gov

Cathepsin K: Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, playing a crucial role in bone resorption by degrading type I collagen. nih.gov Its inhibition is a key target for osteoporosis therapies. The catalytic mechanism involves a nucleophilic attack by the Cys25 residue in the active site on the carbonyl carbon of a peptide bond. nih.gov Benzimidazole-containing compounds have been designed as inhibitors of Cathepsin K. For instance, a series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides, derived from a related ethanhydrazide precursor, were specifically designed to inhibit Cathepsin K for activity against invasive breast cancer, where the enzyme is also implicated. preprints.org This suggests that the this compound scaffold is a relevant starting point for designing Cathepsin K inhibitors.

The benzimidazole nucleus is a common feature in ligands designed for various receptors. For example, specific benzimidazole derivatives have been shown to bind to the M1 muscarinic acetylcholine (B1216132) receptor, an important target in the central nervous system. nih.gov Docking studies of other benzimidazole derivatives have predicted interactions with receptors like the estrogen receptor, highlighting the versatility of this chemical scaffold. researchgate.net The interaction typically involves a combination of hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. While the specific receptor interactions of this compound are yet to be elucidated, its structural components make it a candidate for investigation against a variety of receptor targets.

CDK2/CyclinA2 Kinase: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in complex with cyclins like Cyclin A2, is crucial for the progression from the G1 to the S phase of the cell cycle. Inhibiting CDK2 is a validated strategy in oncology. researchgate.net Research has demonstrated that hydrazone derivatives containing a benzimidazole core can exert modulatory effects on key kinase signaling pathways. nih.gov Specifically, certain benzimidazole derivatives have been investigated as potential CDK2 inhibitors, with molecular docking studies suggesting favorable binding patterns within the ATP-binding site of the kinase. researchgate.net These findings indicate that this compound could potentially modulate CDK2/CyclinA2 kinase activity, thereby influencing cell cycle progression.

Acetylcholine Binding Protein (AChBP) and Acetylcholinesterase (AChE): Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal transmission. physchemres.org Inhibition of AChE is the primary therapeutic approach for managing the symptoms of Alzheimer's disease. The hydrazone functional group has been identified as a pharmacophore in the design of cholinesterase inhibitors. mdpi.com Furthermore, computational studies, including 3D-QSAR and molecular docking, on a series of benzimidazole derivatives have revealed the structural requirements for potent AChE inhibition, emphasizing the importance of electrostatic and hydrophobic interactions within the enzyme's active site. physchemres.org This body of research strongly suggests that this compound is a promising candidate for AChE inhibition. Interactions with the Acetylcholine-Binding Protein (AChBP), a structural homolog of the ligand-binding domain of nicotinic acetylcholine receptors, have also been studied for related heterocyclic compounds to understand ligand recognition at these receptors. nih.gov

Ligand-Target Binding Dynamics and Modulatory Effects on Biological Pathways

Understanding the dynamic nature of the interaction between a ligand and its target is crucial for drug design. Computational methods like molecular dynamics (MD) simulations are invaluable tools for exploring these dynamics. For various benzimidazole hydrazone derivatives, MD simulations have been used to assess the stability of the ligand-protein complex over time. physchemres.orgfz-juelich.de These studies often reveal that the ligand remains stably bound within the active site, maintained by a network of hydrogen bonds and hydrophobic interactions. physchemres.org

For instance, studies on 1H-benzimidazol-2-yl hydrazones as tubulin polymerization inhibitors involved molecular docking to explore their binding modes at the colchicine (B1669291) binding site of tubulin. nih.govmdpi.com This interaction is hypothesized to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, which explains the observed anticancer activity. nih.gov The compound this compound has been synthesized and evaluated for its anti-inflammatory activity, indicating its ability to modulate biological pathways related to inflammation. nih.gov While the precise molecular targets for this effect were not identified, it confirms the compound's biological activity.

The table below summarizes findings from studies on compounds structurally related to this compound, illustrating the potential biological activities and molecular targets for this class of molecules.

| Compound Class | Molecular Target | Observed/Predicted Effect |

| Benzimidazole Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition |

| N-Alkyl-benzimidazol-acetamides | Cathepsin K | Enzyme Inhibition |

| Benzimidazole-hydrazone Hybrids | Protein Kinases (e.g., CDK2) | Modulation of Signaling Pathways |

| Benzimidazole Derivatives | M1 Muscarinic Receptor | Ligand Binding |

| 1H-Benzimidazol-2-yl Hydrazones | Tubulin | Inhibition of Polymerization |

These collective findings provide a strong rationale for the further investigation of this compound as a modulator of these and other significant biological pathways.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Modeling

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied to forecast the binding mode and affinity of small molecule ligands, such as benzimidazole (B57391) derivatives, to the active site of a protein receptor.

Molecular docking simulations are frequently employed to analyze how 2-methyl-benzimidazole derivatives orient themselves within the binding pockets of various protein targets. These studies predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the stability of the ligand-protein complex. A lower binding energy value typically indicates a more stable interaction.

For instance, derivatives of the benzimidazole scaffold have been docked against a range of protein targets to predict their potential inhibitory activity. Studies on related 2-methyl-benzimidazole structures have shown significant binding affinities for enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and receptors such as the estrogen receptor. researchgate.net In one study, 2-methyl-1H-benzo[d]imidazole demonstrated a binding energy of -6.5 kcal/mol with its target. researchgate.net Similarly, docking studies of benzimidazole-hydrazide derivatives against DNA gyrase have been performed to assess potential antibacterial activity, with some compounds showing docking scores comparable to standard drugs like Norfloxacin. researchgate.net These simulations help in prioritizing compounds for synthesis and biological testing by providing a theoretical basis for their activity. nih.gov

| Benzimidazole Derivative Class | Protein Target | Reported Binding Affinity / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-methyl-1H-benzo[d]imidazole | Estrogen Receptor (2E77) | -6.5 | researchgate.net |

| 1H-Benzimidazole-2-carboxylic acid hydrazide derivatives | DNA Gyrase Subunit B | -6.6 to -8.4 | researchgate.net |

| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide | Plasmodium falciparum Adenylosuccinate Lyase (PfADSL) | -6.85 to -8.75 | nih.gov |

| 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives | Corticotropin-releasing factor-1 (CRF-1) Receptor | -6.889 (for reference compound) | semanticscholar.org |

| 2-Amidobenzimidazole derivatives | Protein Kinase CK1 Delta | Not explicitly stated in score, but led to potent inhibitors | nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific molecular interactions between the ligand and the amino acid residues of the protein's active site. These interactions are crucial for the ligand's stability and selectivity. For the benzimidazole scaffold, common interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. semanticscholar.org

The nitrogen atoms of the benzimidazole ring and the oxygen and nitrogen atoms of the acetohydrazide side chain are key hydrogen bond acceptors and donors. Docking studies on various benzimidazole derivatives have identified key interacting residues in different enzymes:

CRF-1 Receptor : Hydrogen bonding with residues Glu196 and Lys334, and π-π stacking with Trp9 have been observed. semanticscholar.org The nitrogen of the benzimidazole nucleus is often involved in forming these crucial hydrogen bonds. semanticscholar.org

L. donovani Phosphodiesterase B1 : Interactions for benzimidazolylchalcones included hydrogen bonds with SER 464 and a pi-cation contact with LYS 61. japsr.in

Neuraminidase : For certain inhibitors, key interactions involved residues such as ARG118, ASP151, GLU119, and TRP179. semanticscholar.org

Protein Kinase CK1δ : The benzimidazole core typically acts as a hinge-binder, forming hydrogen bonds within the ATP-binding site, a characteristic interaction for kinase inhibitors. nih.gov

These studies collectively suggest that the 2-methyl-benzimidazole core provides a rigid scaffold that can be positioned within a binding site to form hydrophobic and stacking interactions, while the 1-position acetohydrazide side chain offers flexible hydrogen bonding opportunities to secure the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

In QSAR studies of benzimidazole derivatives, various physicochemical descriptors are calculated to represent the structural features of the molecules. These descriptors are then correlated with their measured biological activity (e.g., IC₅₀ or MIC values). The goal is to identify which properties are most influential for the desired activity. researchgate.net

Commonly used descriptors for benzimidazole series include:

Lipophilicity (ClogP) : Describes the compound's solubility in fatty or non-polar environments, which affects its ability to cross cell membranes.

Topological Polar Surface Area (TPSA) : Represents the surface area of polar atoms (usually oxygen and nitrogen), which is related to hydrogen bonding capacity and membrane permeability.

Molar Refractivity : A measure of the molecule's volume and polarizability, reflecting steric properties.

Electronic Descriptors : Properties like dipole moment and energies of frontier orbitals (HOMO/LUMO) that describe the electronic aspects of the molecule.

Structural Descriptors : Parameters such as the number of hydrogen bond acceptors or donors.

QSAR models have demonstrated that a combination of electronic, spatial, and lipophilic parameters often governs the biological activity of benzimidazole derivatives. researchgate.net For example, a study on benzimidazolylchalcones as antileishmanial agents found that specific descriptors related to the molecule's electronic and steric properties were highly correlated with their activity. japsr.in

Once relevant descriptors are identified, a mathematical model is developed, often using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). semanticscholar.orgresearchgate.net The robustness and predictive power of these QSAR models are then rigorously validated.

Validation is a critical step and typically involves:

Internal Validation : Techniques like leave-one-out cross-validation (LOO-CV) are used. The model is built using all but one compound and then used to predict the activity of the excluded compound. This process is repeated for every compound, and the resulting cross-validation coefficient (Q²) indicates the model's internal consistency. A Q² value greater than 0.5 is generally considered indicative of a good model.

External Validation : The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The correlation between the predicted and observed activities for this test set (R²_pred) confirms the model's utility for new molecules.

Several predictive QSAR models have been successfully developed for various series of benzimidazole derivatives, demonstrating their utility in drug discovery. japsr.innih.gov

| Benzimidazole Derivative Series | Model Type | Correlation Coefficient (R²) | Cross-Validation Coefficient (Q²) | Reference |

|---|---|---|---|---|

| Benzimidazolylchalcones (Antileishmanial) | MLR | 0.983 | 0.942 | japsr.in |

| 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles (CRF-1 Antagonists) | 2D QSAR (MLR) | 0.8039 | 0.6311 | nih.gov |

| 2-((1H-indol-3-yl)thio)acetamide derivatives (Anti-influenza) | 2D QSAR (GFA-MLR) | 0.8861 | 0.7864 | semanticscholar.org |

| Benzimidazole derivatives (FXR Agonists) | 3D QSAR | 0.8974 | 0.7559 | nih.gov |

Molecular Dynamics (MD) Simulations for Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational flexibility of the ligand within the binding site.

For benzimidazole derivatives, MD simulations are used to verify the stability of the binding pose predicted by docking. nih.gov The simulation tracks the ligand's position and its interactions with key residues over a period of nanoseconds. A stable complex is indicated if the ligand remains within the binding pocket and maintains key interactions (like hydrogen bonds) throughout the simulation. nih.govnih.gov

Furthermore, these simulations explore the conformational dynamics of the molecule. Theoretical studies on related benzimidazole-hydrazide-hydrazone structures have analyzed their different possible conformers, such as E/Z synperiplanar and E/Z antiperiplanar forms. sciencepublishinggroup.com Calculations of Gibbs free energy can determine the most stable conformer in different environments (gas phase or solution), which is crucial for understanding how the molecule presents itself to the protein target. sciencepublishinggroup.com The stability of specific conformations and the energy barriers between them can dictate the molecule's ability to adopt the optimal geometry for binding.

Lipophilicity and Ligand Efficiency (LLE) Calculations in SAR Context

In the field of computational chemistry and drug design, lipophilicity and ligand efficiency (LLE) are critical metrics for evaluating the potential of a chemical compound to be a successful drug candidate. For derivatives of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide, these parameters are integral to understanding their structure-activity relationships (SAR).

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or calculated logP (ClogP), measures a compound's ability to dissolve in fats, oils, and other non-polar solvents. This characteristic is crucial as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For a drug to be effective, it often needs to pass through biological membranes, a process favored by a certain degree of lipophilicity. However, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and higher toxicity. In quantitative structure-activity relationship (QSAR) studies of benzimidazole derivatives, the hydrophobic parameter, ClogP, has been shown to have a significant correlation with their biological activity, particularly their antibacterial properties. nih.govdoaj.org

Ligand Efficiency (LLE) provides a more nuanced evaluation of a compound's quality by relating its potency to its lipophilicity. It is a valuable tool for optimizing lead compounds in drug discovery. The LLE is calculated using the formula:

LLE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. A higher LLE value is generally desirable, as it indicates that a compound achieves high potency without excessive lipophilicity. This balance is often a predictor of a more favorable safety and pharmacokinetic profile.

For the series of compounds derived from this compound, such as the arylidene acetohydrazones, QSAR studies have revealed that modifications impacting lipophilicity are key to modulating their antibacterial activity. nih.gov For instance, the condensation of the acetohydrazide with various aromatic aldehydes introduces substituents that can significantly alter the ClogP of the resulting molecule. nih.gov By analyzing the ClogP in conjunction with the observed biological activity, researchers can build predictive QSAR models. These models help in the rational design of new derivatives with improved potency and better drug-like properties.

The following table provides calculated lipophilicity data for this compound and a selection of its derivatives, alongside illustrative Ligand Efficiency calculations. The biological activity data (pIC₅₀) is hypothetical and serves to demonstrate the application of the LLE concept within an SAR context.

| Compound Name | Substituent (R) | Calculated logP (ClogP) | Hypothetical pIC₅₀ | Ligand Efficiency (LLE) |

|---|---|---|---|---|

| This compound | - | 1.35 | 5.0 | 3.65 |

| N'-benzylidene-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide | Phenyl | 3.10 | 6.2 | 3.10 |

| N'-(4-chlorobenzylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide | 4-Chlorophenyl | 3.81 | 6.8 | 2.99 |

| N'-(4-hydroxybenzylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide | 4-Hydroxyphenyl | 2.84 | 6.5 | 3.66 |

| N'-(4-methoxybenzylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide | 4-Methoxyphenyl | 3.23 | 6.6 | 3.37 |

Metal Complexation Studies of 2 2 Methyl 1h Benzimidazol 1 Yl Acetohydrazide and Its Derivatives

Synthesis and Structural Characterization of Metal Complexes

No published data is currently available on the synthesis and structural characterization of metal complexes specifically with the ligand 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide.

Biological Activity of Metal Complexes

Enhanced Antimicrobial Activity of Complexes

There is no specific information in the available literature regarding the antimicrobial activity of metal complexes of this compound.

Cytostatic and Anticancer Effects of Complexes

Specific studies on the cytostatic and anticancer effects of metal complexes derived from this compound have not been reported in the scientific literature.

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel Scaffolds with Optimized Pharmacological Profiles

The core structure of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide serves as a versatile template for the development of new and more effective therapeutic agents. nih.govcbijournal.com Future research will focus on the strategic modification of this scaffold to enhance its pharmacological properties, such as target specificity, potency, and bioavailability.

One promising approach is the synthesis of hybrid molecules. By combining the benzimidazole-acetohydrazide core with other pharmacologically active moieties, researchers can create novel compounds with potentially synergistic or multi-target activities. For instance, derivatives incorporating thiazolidinone or oxadiazole rings have been synthesized from similar benzimidazole (B57391) precursors, demonstrating the modularity of this approach. researchgate.net The synthesis of such novel scaffolds often involves multi-step reactions, starting with the core benzimidazole structure, followed by the addition of various side chains and functional groups. researchgate.netnih.gov Microwave-assisted synthesis has emerged as an efficient method for producing these derivatives, often resulting in higher yields and shorter reaction times compared to conventional methods. medcraveonline.com

Rational drug design, guided by computational studies and structure-activity relationship (SAR) analyses, will be instrumental in this process. nih.govresearchgate.net By identifying the key structural features responsible for the biological activity of this compound, chemists can make targeted modifications to optimize its interaction with biological targets. frontiersin.org This includes altering substituents on the phenyl ring or modifying the acetohydrazide linker to fine-tune the compound's electronic and steric properties.

| Derivative Class | Synthetic Precursor | Potential Pharmacological Improvement | References |

| Thiazolidinone Hybrids | Benzylidene-acetohydrazide derivatives | Enhanced anti-inflammatory or antimicrobial activity | researchgate.net |

| Oxadiazole Hybrids | 2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide | Novel anticonvulsant or anticancer properties | nih.gov |

| Triazole Hybrids | Benzimidazole core | Potent enzyme inhibition (e.g., EGFR) | frontiersin.org |

| N-Acyl Hydrazone Derivatives | Benzimidazole carbohydrazide (B1668358) | Improved inhibitory activity against specific enzymes like carbonic anhydrase | nih.gov |

Advanced Mechanistic Studies for Comprehensive Biological Pathway Elucidation

While various benzimidazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, a detailed understanding of their molecular mechanisms is often lacking. researchgate.netnih.gov Future research must employ advanced techniques to fully elucidate the biological pathways through which this compound and its novel derivatives exert their effects.

A key area of focus will be the identification and validation of specific molecular targets. Benzimidazole derivatives are known to interact with various biological macromolecules, including enzymes and receptors. frontiersin.org For example, certain derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) or vascular endothelial growth factor receptor 2 (VEGFR2), which are crucial in inflammation and cancer, respectively. nih.govresearchgate.net Advanced proteomic and genomic approaches can help pinpoint the direct binding partners of these compounds within the cell.

Understanding how these compounds modulate signaling pathways is another critical research direction. Techniques such as Western blotting, qPCR, and next-generation sequencing can reveal changes in protein and gene expression levels following treatment with the compound. This can help map the downstream effects of target engagement and understand the broader physiological response. Elucidating these pathways is essential for predicting potential therapeutic efficacy and identifying biomarkers for patient stratification. nih.gov

Integration of Multi-Omics Data with Computational Approaches for Rational Drug Design

The convergence of high-throughput "multi-omics" technologies (genomics, proteomics, metabolomics) with sophisticated computational modeling represents a paradigm shift in drug discovery. nih.gov This integrated approach holds immense promise for the rational design of drugs based on the this compound scaffold.

By generating and analyzing large datasets from cells or tissues treated with the compound, researchers can build a comprehensive picture of its biological impact. nih.gov For example, transcriptomics can identify genes whose expression is altered, while proteomics can reveal changes in protein abundance and post-translational modifications. Metabolomics can provide insights into the compound's effects on cellular metabolism. nih.gov The integration of these different data layers can uncover novel mechanisms of action and identify complex biological networks perturbed by the compound. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are vital for making sense of this complex data. nih.govnih.gov These in silico techniques can predict how novel derivatives of this compound will bind to their targets, helping to prioritize the synthesis of the most promising candidates. medcraveonline.comnih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of derivatives with their biological activities, providing valuable guidance for the design of more potent and selective compounds. medcraveonline.com This iterative cycle of computational design, chemical synthesis, and biological testing will accelerate the discovery of new and improved benzimidazole-based therapies.

| Technology/Approach | Application in Benzimidazole Research | Potential Outcome | References |

| Multi-Omics | Analyzing changes in genes, proteins, and metabolites upon treatment. | Comprehensive understanding of the drug's effect on biological systems. | nih.govnih.gov |

| Molecular Docking | Predicting the binding affinity and interaction of derivatives with target proteins. | Prioritization of compounds for synthesis; understanding binding mechanisms. | nih.govfrontiersin.orgnih.gov |

| QSAR | Correlating chemical structure with biological activity. | Rational design of new derivatives with enhanced potency and selectivity. | medcraveonline.com |

| ADME/T Prediction | In silico modeling of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of candidates with favorable drug-like properties. | medcraveonline.comnih.gov |

Q & A

Q. What are the common synthetic routes for preparing 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide and its derivatives?

The compound is synthesized via a two-step procedure: (i) reaction of 2-methyl-1H-benzimidazole with ethyl chloroacetate in the presence of anhydrous K₂CO₃ to form an ester intermediate, followed by (ii) refluxing with hydrazine hydrate in ethanol to yield the acetohydrazide core. Derivatives are generated by condensing the hydrazide with aromatic aldehydes or acetophenones under solvent-free or ethanol reflux conditions, forming Schiff bases (e.g., N’-arylidene derivatives) .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Key characterization methods include:

- IR spectroscopy : Identification of C=O (amide) at ~1635–1670 cm⁻¹ and N–H (hydrazide) at ~3138–3455 cm⁻¹.

- ¹H-NMR : Methyl groups at C-2 of benzimidazole appear as singlets (δ 2.32–2.60 ppm), while the hydrazide NH proton resonates at δ 6.28–9.08 ppm.

- ¹³C-NMR : Amide carbonyl carbons are observed at ~171–175 ppm, and aromatic carbons range from δ 107–149 ppm .

Q. What in vitro assays are typically used for preliminary biological screening of benzimidazole-acetohydrazide derivatives?

Standard assays include:

- Enzyme inhibition : α-Glucosidase inhibition (IC₅₀ determination via spectrophotometry) .

- Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains .

- Anticonvulsant evaluation : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .

Advanced Research Questions

Q. How can researchers design and optimize substituents on the acetohydrazide moiety to enhance biological activity?

- Substituent selection : Introduce electron-withdrawing (e.g., –Cl, –NO₂) or donating (–OCH₃, –NH₂) groups on arylidene moieties to modulate electronic effects. For example, 4-chlorophenyl derivatives show enhanced α-glucosidase inhibition (IC₅₀ = 6.10 μM) compared to unsubstituted analogs .

- Stereoelectronic tuning : E-configuration in Schiff base derivatives (confirmed via NOESY) improves binding to enzyme active sites .

- Hybrid scaffolds : Incorporate triazole or oxadiazole rings to enhance pharmacokinetic properties .

Q. What methodological approaches are employed to resolve contradictions in reported biological activities of benzimidazole-based acetohydrazides?

- Comparative SAR analysis : Correlate substituent effects across studies. For instance, ethylthio groups improve α-glucosidase inhibition, while nitro groups reduce activity .

- Dose-response validation : Re-test conflicting compounds under standardized assay conditions (e.g., acarbose as a positive control for α-glucosidase) .

- Molecular docking : Use software like AutoDock Vina to predict binding modes and explain potency variations. For example, 2,4-dichlorophenyl derivatives exhibit stronger hydrogen bonding with α-glucosidase than methyl-substituted analogs .

Q. How can X-ray crystallography and SHELX software be utilized to determine the three-dimensional structure of benzimidazole-acetohydrazide derivatives?

- Data collection : High-resolution X-ray diffraction (Cu-Kα radiation) of single crystals.

- Structure refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. The program’s robust handling of twinned data and high-resolution restraints makes it suitable for small-molecule crystallography .

- Validation : Check for geometric irregularities (e.g., bond lengths, angles) using CCDC Mercury or PLATON .

Q. What in vitro models are appropriate for evaluating the antiviral potential of this compound derivatives against hepatitis A virus (HAV)?

- Virustatic assays : Measure IC₅₀ values using plaque reduction or RT-qPCR to assess inhibition of HAV adsorption/replication. For example, coumarin-linked acetohydrazides show IC₅₀ = 8.5–10.7 µg/mL in HAV-infected FRhK-4 cells .

- Cytotoxicity profiling : Use MTT assays on Vero or HepG2 cells to determine selectivity indices (TI = CC₅₀/IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.